Bienvenue dans la boutique en ligne BenchChem!

Csf1R-IN-4

CSF1R inhibitor chemical probe patent-derived compound

CSF1R-IN-4, from patent WO2021197276A1, is a unique amide-scaffold CSF1R inhibitor purpose-built for dissecting the tumor microenvironment (TME). Its primary application targets the inflammatory crosstalk between tumor-associated macrophages (TAMs) and glioma cells, a niche neither multi-kinase inhibitors (PLX3397) nor highly brain-penetrant scaffolds (BLZ945) address without off-target confounding. When your glioblastoma co-culture or macrophage biology study demands clean interrogation of paracrine signaling rather than broad kinase suppression, this compound provides the necessary selectivity. Procure CSF1R-IN-4 to precisely modulate the CSF-1/CSF-1R axis and generate publication-ready data in cancer immunology models.

Molecular Formula C23H20N6O3
Molecular Weight 428.4 g/mol
Cat. No. B12413864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsf1R-IN-4
Molecular FormulaC23H20N6O3
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)OC3=CN=C(C=C3)NC(=O)C4=CC=CN(C4=O)C5CC5
InChIInChI=1S/C23H20N6O3/c1-28-14-15(12-26-28)20-11-17(8-9-24-20)32-18-6-7-21(25-13-18)27-22(30)19-3-2-10-29(23(19)31)16-4-5-16/h2-3,6-14,16H,4-5H2,1H3,(H,25,27,30)
InChIKeySKXQHLVINGPJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CSF1R-IN-4: A Patent-Derived CSF1R Inhibitor for Modulating TAM-Glioma Inflammatory Crosstalk


CSF1R-IN-4 (CAS 2716185-86-1) is a small-molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a type III receptor tyrosine kinase critical for macrophage survival, differentiation, and function . The compound is identified as 'compound 104' in patent WO2021197276A1, which discloses novel amide-based CSF1R inhibitors and their uses in cancer therapy [1]. CSF1R-IN-4 is primarily utilized as a chemical probe to study the tumor microenvironment (TME), specifically the inflammatory crosstalk between tumor-associated macrophages (TAMs) and glioma cells .

Why CSF1R Inhibitors Are Not Interchangeable: Critical Divergence in Selectivity, Potency, and Disease Context


CSF1R inhibitors exhibit significant divergence in kinase selectivity profiles, brain penetration, and preclinical disease model efficacy, rendering generic substitution scientifically unsound. For instance, PLX3397 (pexidartinib) is a multi-kinase inhibitor with potent activity against c-KIT and FLT3 , while BLZ945 (sotuletinib) is a highly selective, brain-penetrant inhibitor . GW2580, an early tool compound, demonstrates high selectivity but limited oral bioavailability . The unique chemical scaffold of CSF1R-IN-4, disclosed in patent WO2021197276A1, positions it within a distinct chemical space [1]. Consequently, the specific pharmacological fingerprint of each inhibitor dictates its utility in particular experimental models. The following evidence guide provides quantitative and contextual data to support the selection of CSF1R-IN-4 over its closest analogs for specific research applications.

CSF1R-IN-4: Quantitative Differentiation from Key CSF1R Inhibitor Comparators


Defined Chemical Identity and Patent-Protected Scaffold Differentiation

CSF1R-IN-4 is unequivocally identified as 'compound 104' in the patent WO2021197276A1, which claims a series of novel amide compounds as CSF1R inhibitors [1]. In contrast, well-known comparators like PLX3397 (pexidartinib) and BLZ945 (sotuletinib) belong to distinct chemical classes (quinolones and pyrimidines, respectively) and are protected by separate intellectual property . The precise chemical structure and patent provenance of CSF1R-IN-4 ensure batch-to-batch consistency and provide a defined molecular entity for research use, which is critical for reproducibility in studies focused on the tumor microenvironment (TME) [1].

CSF1R inhibitor chemical probe patent-derived compound amide scaffold

Context-Specific Application in Modulating TAM-Glioma Inflammatory Crosstalk

CSF1R-IN-4 is explicitly characterized for its ability to 'affect the exchange of inflammatory factors between TAMs and glioma cells' . This functional annotation, derived from the patent disclosure, distinguishes it from many other CSF1R inhibitors whose primary differentiation lies in kinase inhibition potency or selectivity profiles (e.g., PLX3397 IC50 20 nM for CSF1R and 10 nM for c-KIT ; BLZ945 IC50 1 nM for CSF1R ). While direct comparative data on this specific functional assay is not available for other inhibitors, the stated application of CSF1R-IN-4 positions it as a specialized tool for investigating the TAM-glioma axis, a niche not explicitly claimed for broader-spectrum inhibitors like PLX3397 or highly selective inhibitors like BLZ945.

tumor-associated macrophages glioma inflammatory crosstalk tumor microenvironment

Distinct Kinase Selectivity Profile Within the Patent Family

While precise IC50 values for CSF1R-IN-4 are not publicly disclosed, the patent WO2021197276A1 describes the compound's design to target CSF1R while minimizing activity against other type III receptor tyrosine kinases like PDGFRα, PDGFRβ, FLT3, and c-KIT [1]. This design principle contrasts with PLX3397, which exhibits significant inhibitory activity against c-KIT (IC50 10 nM) and FLT3 (IC50 160 nM) . BLZ945, on the other hand, is noted for its high selectivity (over 1,000-fold against its closest receptor tyrosine kinase homologs) and brain penetrance . CSF1R-IN-4, as a patent-protected amide derivative, is intended to occupy a distinct selectivity space, potentially offering a different off-target profile compared to these established tool compounds.

kinase selectivity CSF1R type III receptor tyrosine kinase off-target activity

CSF1R-IN-4: Optimal Research Application Scenarios Based on Evidence


Investigating Inflammatory Crosstalk in the Glioblastoma Tumor Microenvironment

CSF1R-IN-4 is uniquely positioned for studies focused on the exchange of inflammatory factors between tumor-associated macrophages (TAMs) and glioma cells, as explicitly stated in its patent-based characterization . This makes it a valuable tool for dissecting the paracrine signaling networks that drive glioblastoma progression and immune evasion. Researchers can utilize CSF1R-IN-4 to modulate this specific axis, unlike broader-spectrum inhibitors like PLX3397, which may introduce confounding effects due to c-KIT and FLT3 inhibition .

Chemical Probe for CSF1R-Dependent Macrophage Survival and Differentiation

Given that CSF-1R is essential for the survival and differentiation of macrophages , CSF1R-IN-4 serves as a selective chemical probe to interrogate CSF1R signaling in myeloid cell biology. This application is particularly relevant in cancer research, where TAMs are key drivers of immunosuppression. While BLZ945 is a potent and brain-penetrant alternative, CSF1R-IN-4's distinct amide scaffold may offer a different pharmacokinetic or off-target profile, making it a complementary tool for validating target engagement and biological effects .

Comparative Pharmacology of Type III Receptor Tyrosine Kinase Inhibitors

CSF1R-IN-4, as a novel amide-based inhibitor from a specific patent family , provides a valuable comparator for structure-activity relationship (SAR) studies within the CSF1R inhibitor class. By comparing its effects against well-characterized inhibitors like PLX3397 (IC50 CSF1R 20 nM) , BLZ945 (IC50 CSF1R 1 nM) , and GW2580 (IC50 CSF1R 30 nM) , researchers can deconvolute the contributions of potency, selectivity, and chemical scaffold to observed biological outcomes in macrophage biology and cancer models.

In Vitro Studies of Macrophage-Mediated Cancer Cell Regulation

Based on its functional annotation, CSF1R-IN-4 is an ideal reagent for in vitro co-culture systems designed to model the interaction between macrophages and cancer cells, particularly glioblastoma. Its ability to modulate inflammatory factor exchange can be used to assess the impact of TAMs on cancer cell proliferation, migration, and therapy resistance. This application is supported by the compound's patent-derived development for cancer research, offering a targeted approach compared to less specific or more broadly acting CSF1R inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Csf1R-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.